molecular formula C6H12N2O2S B1443140 N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide CAS No. 1269151-63-4

N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide

Cat. No. B1443140
M. Wt: 176.24 g/mol
InChI Key: SESGBTQGQNSOKZ-UHFFFAOYSA-N
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Description

“N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1269151-63-4 . It has a molecular weight of 176.24 and its molecular formula is C6H12N2O2S . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for “N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide” is 1S/C6H12N2O2S/c1-11(9,10)8-6-4-2-3-5-7-6/h4,7-8H,2-3,5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide” is a powder with a molecular weight of 176.24 . Its molecular formula is C6H12N2O2S . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Coordination Chemistry

The compound N-(pyridin-2-yl)methanesulfonamidate, closely related to the query compound, has been utilized in coordination chemistry. For instance, a study by Hu & Yeh (2013) describes a silver(I) complex coordinated by two N atoms from N-(pyridin-2-yl)methanesulfonamidate anions, forming a dinuclear molecule. This demonstrates the compound's potential in creating complex geometries in coordination compounds (Hu & Yeh, 2013).

Molecular and Supramolecular Structures

Jacobs, Chan, & O'Connor (2013) explored N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide, revealing diverse hydrogen bonding patterns and molecular conformations. These findings indicate the potential of such derivatives in supramolecular chemistry, highlighting their role in forming hydrogen-bonded dimers and layers (Jacobs, Chan, & O'Connor, 2013).

Crystallography and Structural Analysis

Several studies have focused on crystallographic investigations of derivatives of methanesulfonamide. For instance, Dodoff, Varga, & Kovala-Demertzi (2004) analyzed the crystal structure of N-3-pyridinyl-methanesulfonamide, revealing significant insights into the molecular conformations and hydrogen bonding in the crystalline state (Dodoff, Varga, & Kovala-Demertzi, 2004). Such research contributes to our understanding of the solid-state chemistry of these compounds.

Supramolecular Assembly

A study by Dey et al. (2015) on nimesulidetriazole derivatives of methanesulfonamide analyzed the nature of intermolecular interactions, which is crucial for understanding the supramolecular assembly of these compounds. This research sheds light on the potential applications in the field of molecular engineering and drug design (Dey et al., 2015).

Computational Structural Study

Mphahlele & Maluleka (2021) conducted a combined experimental and computational structural study of N-(2-cyanophenyl)disulfonamides derived from methanesulfonamide. This approach, utilizing both experimental and computational methods, provides a comprehensive understanding of the molecular geometry and potential applications in various fields (Mphahlele & Maluleka, 2021).

properties

IUPAC Name

N-(2,3,4,5-tetrahydropyridin-6-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-11(9,10)8-6-4-2-3-5-7-6/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESGBTQGQNSOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide
Reactant of Route 2
N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide
Reactant of Route 3
N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide
Reactant of Route 4
N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide
Reactant of Route 5
N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide
Reactant of Route 6
N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide

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